molecular formula C₁₉H₁₆BrFN₆O₂ B1663494 N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine CAS No. 413599-62-9

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine

Cat. No. B1663494
M. Wt: 459.3 g/mol
InChI Key: YBTGTVGEKMZEQX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine, an ether, a bromo-fluoro-phenyl group, and a quinazolin ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolin ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of reactions .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups and standard bonding patterns. The quinazolin ring is a heterocyclic ring, which means it contains atoms other than carbon (in this case, nitrogen). The bromo-fluoro-phenyl group is a type of aryl halide, and the ether and amine groups contain oxygen and nitrogen, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group might be protonated under acidic conditions, or it could act as a nucleophile in certain reactions. The aryl halide could undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine and ether) could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

ZD6474, known chemically as N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine, has been studied for its pharmacokinetics and tissue distribution, particularly in mouse models. These studies are crucial for understanding how the drug behaves in the body and its potential therapeutic applications. For example, a liquid chromatography tandem mass spectrometry method was developed to determine ZD6474 levels in mouse plasma and tissues, providing valuable data for clinical development (Zirrolli et al., 2005). Another study explored the distribution of ZD6474 in tissues and its metabolism in tumor-bearing nude mice, offering insights into its extensive tissue distribution and minimal metabolism, important for designing dosing schedules in clinical trials (Gustafson et al., 2006).

Anti-Tumor and Anti-Angiogenic Activities

ZD6474 has shown notable anti-tumor and anti-angiogenic activities. It inhibits kinase insert domain-containing receptor (KDR/VEGFR2) tyrosine kinase activity, translating into potent inhibition of vascular endothelial growth factor-A (VEGF)-stimulated endothelial cell proliferation. This activity was demonstrated in various in vitro and in vivo models, including inhibiting tumor-induced neovascularization and tumor growth in mouse models with human tumor xenografts (Wedge et al., 2002).

Chemical Synthesis and Derivative Studies

Research into the chemical synthesis of derivatives of ZD6474 has been conducted to explore potential new therapeutic applications. For example, studies on fluorine-substituted benzoquinazoline derivatives showed that they could possess anti-inflammatory activity, indicating a potential new avenue for medical application (Sun et al., 2019). Similarly, research on the microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives and their antimicrobial activity extends the potential utility of these compounds (Raval et al., 2012).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards would depend on its reactivity and biological activity, which are not known at this time .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTGTVGEKMZEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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